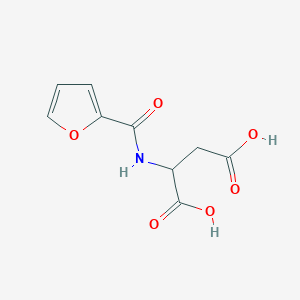

N-2-furoylaspartic acid

Description

N-2-Furoylaspartic acid is a synthetic organic compound derived from aspartic acid, an α-amino acid, functionalized with a 2-furoyl group. The compound’s structure combines the hydrophilic carboxylate groups of aspartic acid with the hydrophobic aromatic character of the furoyl moiety, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-(furan-2-carbonylamino)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c11-7(12)4-5(9(14)15)10-8(13)6-2-1-3-16-6/h1-3,5H,4H2,(H,10,13)(H,11,12)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTLEIHRDNVLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The aspartic acid backbone provides a carboxylic acid group, which participates in classical acid-driven reactions:

a. Esterification

Reaction with alcohols (ROH) under acidic conditions yields esters. For example:

This mirrors general carboxylic acid esterification mechanisms .

b. Reduction to Alcohol

Treatment with strong reducing agents like LiAlH₄ converts the carboxylic acid to a primary alcohol:

This reaction is well-documented for similar carboxylic acids .

c. Acid Chloride Formation

Reaction with thionyl chloride (SOCl₂) produces a reactive acid chloride:

Acid chlorides enable further nucleophilic acyl substitutions .

Amide Bond Hydrolysis

The furoyl-aspartic acid amide bond undergoes hydrolysis under specific conditions:

| Conditions | Products | Mechanistic Pathway |

|---|---|---|

| Acidic (HCl, H₂O, Δ) | 2-Furoic acid + Aspartic acid | Protonation followed by nucleophilic attack |

| Basic (NaOH, H₂O, Δ) | 2-Furoate ion + Aspartate ion | Deprotonation and hydroxide ion attack |

This reactivity aligns with Hofmann rearrangement principles for amides .

Furan Ring Electrophilic Substitution

The furoyl group’s aromatic system is susceptible to electrophilic substitution:

a. Nitration

Reaction with nitric acid (HNO₃) in H₂SO₄ introduces a nitro group (–NO₂) at the furan’s α-position:

The mechanism involves nitronium ion (NO₂⁺) generation .

b. Sulfonation

Treatment with SO₃ in H₂SO₄ adds a sulfonic acid group (–SO₃H):

This proceeds via an electrophilic SO₃H⁺ intermediate .

Functional Group Interconversion

The compound’s multifunctional structure allows sequential modifications:

Example Pathway

-

Esterification : React the alcohol with acetyl chloride to form an acetate ester.

-

Amide Hydrolysis : Cleave the furoyl-aspartic amide bond under basic conditions .

Biological Interactions

While not a classical reaction, this compound’s mechanism of action involves:

-

Enzyme Inhibition : Competitive binding to active sites (e.g., decarboxylases).

-

Receptor Modulation : Structural mimicry of endogenous ligands.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence lists several N-acylated amino acids and related derivatives, which serve as structural analogs for comparison. Below is an analysis of key similarities and differences:

N-Lauroyl-L-Aspartic Acid

- Structural Difference : Replaces the 2-furoyl group with a lauroyl (C12 acyl) chain.

- Functional Impact : The longer hydrophobic chain may enhance lipid solubility, making it suitable for surfactant applications, unlike the aromatic furoyl group in N-2-furoylaspartic acid .

- Reported Uses : Commonly used in cosmetics and detergents due to its amphiphilic nature.

N-Maleoyl-β-Alanine

- Structural Difference : Features a maleoyl (unsaturated dicarboxylic acyl) group instead of 2-furoyl.

- Reactivity : The maleoyl group participates in Michael addition or Diels-Alder reactions, whereas the 2-furoyl group is less reactive under similar conditions .

- Applications: Potential in polymer chemistry or drug conjugation.

Impurities in Amino Acid Derivatives (e.g., (R)-2-Amino-2-phenylacetic acid)

- Functional Contrast: These impurities lack the furoyl modification, emphasizing the importance of purity in pharmaceutical intermediates. For example, (4S)-2-{(R)-2-Amino-2-phenylacetamidomethyl}-5,5-dimethylthiazolidine-4-carboxylic acid is a β-lactam-related compound with antibiotic relevance, diverging significantly from this compound’s non-antibiotic structure .

Research Findings and Data Gaps

Key Research Limitations

- Absence of Direct Studies: None of the provided evidence specifically addresses this compound. Comparisons are extrapolated from structurally related compounds.

- Physicochemical Data: No experimental data (e.g., pKa, logP, or thermal stability) are available for this compound in the cited sources.

Q & A

Basic: What established synthetic methodologies are used for N-2-furoylaspartic acid, and what parameters critically influence yield?

This compound is typically synthesized via coupling reactions between furan-2-carbonyl derivatives and aspartic acid. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous purification to avoid by-products .

- Temperature control : Reactions often proceed at 0–25°C to prevent thermal degradation of the furan ring .

- Catalysts : Carbodiimides (e.g., DCC) are commonly used to activate carboxyl groups, though residual catalysts must be removed via column chromatography .

Yield optimization can be guided by factorial design experiments, varying solvent ratios, stoichiometry, and reaction times, akin to methodologies applied in biodiesel synthesis studies .

Basic: Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

- Mass spectrometry (MS) : High-resolution LC-MS/MS enables precise molecular weight determination and fragmentation pattern analysis. For example, a base peak at m/z 214.05 corresponds to the molecular ion [M+H]⁺ .

- NMR spectroscopy : ¹H NMR in D₂O resolves the aspartic acid backbone (δ 2.5–3.1 ppm for β-protons) and furan ring signals (δ 7.2–7.8 ppm). ¹³C NMR confirms carbonyl groups (δ 165–175 ppm) .

Cross-referencing with manually curated spectral libraries ensures accuracy, particularly for distinguishing isomers .

Advanced: How can reaction conditions be optimized to suppress by-product formation during synthesis?

By-products often arise from furan ring oxidation or incomplete coupling. Strategies include:

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent furan oxidation .

- Stepwise purification : Use reverse-phase HPLC to isolate intermediates, reducing side reactions .

- Real-time monitoring : Employ inline FTIR to track reaction progress and adjust conditions dynamically .

Data from analogous systems (e.g., biodiesel transesterification) suggest that incremental adjustments to catalyst concentration and reaction time (e.g., 60–75 min) minimize impurities .

Advanced: How should researchers address discrepancies in reported spectral data for this compound?

Discrepancies may stem from solvent effects, pH, or instrument calibration. To resolve conflicts:

- Standardize protocols : Use identical solvents/pH for NMR/MS comparisons .

- Cross-validate : Compare data with independent databases (e.g., NIST) or replicate experiments using published methods .

- Statistical analysis : Apply multivariate analysis to identify outliers in retention times or peak intensities .

Safety: What critical precautions are required when handling this compound?

- Hazard mitigation : Classified as acutely toxic (Category 4 for oral/dermal/inhalation exposure). Use fume hoods, nitrile gloves, and sealed containers .

- Waste disposal : Neutralize acidic residues before disposal to prevent environmental contamination .

Data Validation: How can metabolic pathway studies for this compound be validated using existing literature?

- Systematic reviews : Aggregate data from endogenous metabolite databases (e.g., HMDB) to identify conserved enzymatic pathways .

- Knockout models : Use CRISPR-modified cell lines to confirm the compound’s role in specific biochemical networks .

- Meta-analysis : Apply tools like RevMan to assess heterogeneity across studies and validate significance thresholds .

Experimental Design: What frameworks ensure reproducibility in this compound research?

- Detailed documentation : Follow Beilstein Journal guidelines, including explicit reagent sources, instrumentation settings, and raw data archiving .

- Negative controls : Include blanks and spiked samples to validate analytical specificity .

- Peer review : Pre-publish protocols on platforms like Protocols.io for community feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.